molecular formula C6H13ClN4O B2368884 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride CAS No. 2309468-71-9

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride

Cat. No.: B2368884
CAS No.: 2309468-71-9
M. Wt: 192.65
InChI Key: IMACMDMHJODHER-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a triazole-forming reagent under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amino alcohol derivatives.

Scientific Research Applications

1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    1-(2-Hydroxyethyl)-1H-1,2,4-triazole: A related compound with a hydroxyethyl group.

    1-(1-Aminoethyl)-1H-1,2,4-triazole: A compound with an aminoethyl group similar to the target compound.

Uniqueness: 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-3(7)5-8-6(4(2)11)10-9-5;/h3-4,11H,7H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACMDMHJODHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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